N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide often involves cyclization reactions and the formation of intermediates. For example, the Bischler-Napieralski reaction has been employed in the synthesis of related compounds, where N-(4-aryl-4-hydroxybutyl)benzamides were cyclized under specific conditions to yield corresponding products (Browne, Skelton, & White, 1981). This method could potentially be adapted for the synthesis of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide, has been elucidated using X-ray crystallography and spectral analysis. For instance, the crystal structure of related compounds has been determined, providing insights into their molecular configurations and the spatial arrangement of functional groups (Sharma et al., 2016). Such studies are crucial for understanding the chemical behavior and reactivity of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide.
Chemical Reactions and Properties
Benzamide compounds, including those with dimethoxyphenyl and thietanyloxy groups, participate in various chemical reactions. Their reactivity can be influenced by the nature and position of substituents on the benzamide ring. For example, reactions involving enamino ketones have shown the formation of unique products under photochemical conditions, suggesting potential reactivity pathways for N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, can be influenced by their molecular structure. The presence of dimethoxy and thietanyloxy groups in N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide is likely to affect its physical characteristics. Studies on similar compounds have provided insights into how structural features impact physical properties (Kranjc et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be deduced from studies on related benzamide compounds. The electronic effects of the dimethoxyphenyl and thietanyloxy substituents play a significant role in determining the compound's chemical behavior (Sabbaghan & Hossaini, 2012).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-21-14-7-8-17(22-2)16(9-14)19-18(20)12-3-5-13(6-4-12)23-15-10-24-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAWPLABMFDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(thietan-3-yloxy)benzamide |
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